molecular formula CHNSe B1231099 Isoselenocyanic acid

Isoselenocyanic acid

Cat. No. B1231099
M. Wt: 106 g/mol
InChI Key: BITXABIVVURDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoselenocyanic acid is a hydracid and a one-carbon compound. It is a conjugate acid of a selenocyanate. It is a tautomer of a selenocyanic acid.

Scientific Research Applications

Synthesis and Isolation

  • Isoselenocyanates derived from Boc/Z-amino acids, a class including isoselenocyanic acid, are used in synthesizing selenoureidodipeptidomimetics. These compounds have both amino and carboxy termini and are notable for their racemization-free synthesis (Chennakrishnareddy et al., 2010).

Chemical Properties and Reactions

  • Isoselenocyanates, including isoselenocyanic acid, have been synthesized under phase-transfer conditions, showcasing their potential in various chemical reactions and applications (Zakrzewski et al., 2015).
  • The infrared spectrum of isoselenocyanic acid has been studied, providing insights into its molecular behavior and properties (Vogt & Winnewisser, 1984).

Biological Applications

  • Isoselenocyanates, a group that includes isoselenocyanic acid, have shown potential in cancer treatment due to their cytotoxic properties towards cancer cells, differing from their sulfur analogues (Frieben et al., 2019).

Synthesis of Heterocycles

  • Isoselenocyanates are used for synthesizing selenium-containing heterocycles, demonstrating their utility in developing compounds with diverse pharmaceutical applications (Garud et al., 2007).
  • These compounds serve as building blocks for creating selenium-containing heterocycles, highlighting their versatility in chemical synthesis (Heimgartner et al., 2008).

properties

Product Name

Isoselenocyanic acid

Molecular Formula

CHNSe

Molecular Weight

106 g/mol

InChI

InChI=1S/CHNSe/c2-1-3/h2H

InChI Key

BITXABIVVURDNX-UHFFFAOYSA-N

SMILES

C(=N)=[Se]

Canonical SMILES

C(=N)=[Se]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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